N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline
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Overview
Description
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a benzimidazole core with a benzyl group at the 1-position and a 4-chloroaniline moiety at the 2-position.
Preparation Methods
The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline typically involves the condensation of 1,2-phenylenediamine with benzyl chloride to form the benzimidazole coreThe reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions. Common reagents and conditions used in these reactions include polar solvents, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives with potential pharmacological activities.
Biology: The compound is studied for its antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic applications include treatments for infections, cancer, and inflammatory diseases.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or inhibition of growth . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline can be compared with other benzimidazole derivatives such as:
N-(1H-benzimidazol-2-ylmethyl)-4-chloroaniline: Similar structure but lacks the benzyl group, which may affect its pharmacological properties.
N-(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-fluoroaniline: Similar structure but with a fluorine atom instead of chlorine, which can influence its reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct pharmacological and chemical properties.
Properties
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-4-chloroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3/c22-17-10-12-18(13-11-17)23-14-21-24-19-8-4-5-9-20(19)25(21)15-16-6-2-1-3-7-16/h1-13,23H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJHRRFBGLTVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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